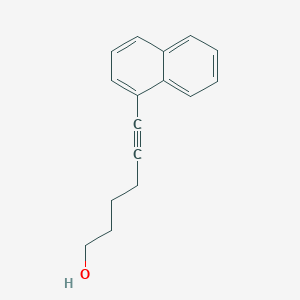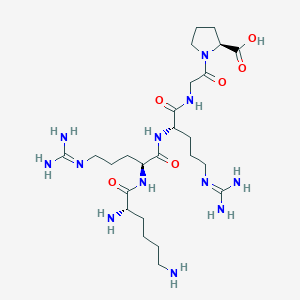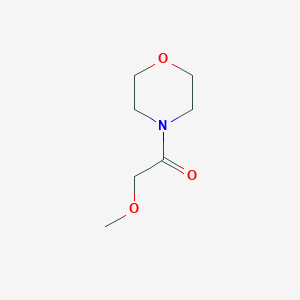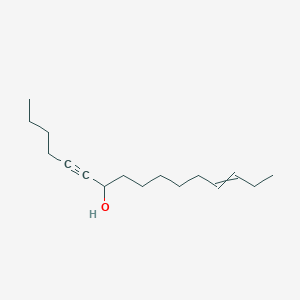![molecular formula C12H9Cl3O2 B12611647 2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol CAS No. 918967-81-4](/img/structure/B12611647.png)
2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol is a chlorinated biphenyl compound with the molecular formula C12H7Cl3O2 It is a derivative of biphenyl, where three chlorine atoms and two hydroxyl groups are substituted at specific positions on the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol typically involves the chlorination of biphenyl followed by hydroxylation. One common method is the Friedel-Crafts acylation of biphenyl with trichloroacetyl chloride, followed by reduction and hydroxylation . The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and the reactions are carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and catalysts to ensure high yield and purity. The hydroxylation step can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl groups at the desired positions.
Analyse Chemischer Reaktionen
Types of Reactions
2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or hydroxyl groups.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4’,5-Trichlorobiphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,4,5-Trichlorophenoxyacetic acid: A herbicide with different functional groups and applications.
2,3’,4’,5-Tetrachlorobiphenyl: Contains an additional chlorine atom, altering its chemical properties and reactivity.
Uniqueness
2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
918967-81-4 |
|---|---|
Molekularformel |
C12H9Cl3O2 |
Molekulargewicht |
291.6 g/mol |
IUPAC-Name |
3,6-dichloro-4-(4-chlorophenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H9Cl3O2/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5,11-12,16-17H |
InChI-Schlüssel |
LNMZGCPAZNPWRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C(C(C(=C2)Cl)O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B12611601.png)
![{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone](/img/structure/B12611605.png)
![N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12611608.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-](/img/structure/B12611616.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)

